4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}morpholine
Overview
Description
4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}morpholine is a useful research compound. Its molecular formula is C13H13N3O3 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.09569129 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Reactions
Reactions with Secondary Amines : The reactions of 3-bromoisothiazole-5-carbonitriles with secondary amines like pyrrolidine and morpholine have been studied, resulting in the formation of 3-amino-substituted derivatives. These reactions demonstrate the utility of morpholine in synthesizing complex chemical structures with potential biological activities (Kalogirou & Koutentis, 2014).
Isoxazole Derivatives Synthesis : Research on nonacarbonyldiiron-, pentacarbonyliron-, or hexacarbonylmolybdenum-induced reactions of polymethylene-substituted 2-isoxazolines has shown the formation of compounds through N–O and C–C bond cleavage, highlighting the versatility of morpholine in facilitating complex chemical transformations (Nitta, Yi, & Kobayashi, 1985).
Biological Activity and Applications
- Platelet Antiaggregating Activity : A series of 5-substituted 4-isoxazolecarboxamides synthesized by reacting 5-substituted 4-isoxazolecarbonyl chlorides with morpholine showed platelet antiaggregating activity, along with antiinflammatory, analgesic, and antipyretic activities in animal models. This suggests potential applications in treating conditions that involve platelet aggregation (Fossa et al., 1991).
Pharmacological and Molecular Applications
Synthesis of Pyrimidines and Tetrahydroquinolines : The one-pot synthesis of dihydropyrindines and tetrahydroquinolines using morpholine highlights its application in creating compounds that might have pharmacological importance, showcasing the chemical flexibility and potential medicinal applications of morpholine derivatives (Yehia, Polborn, & Müller, 2002).
Molluscicidal Agents : The synthesis and biological evaluation of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate as a molluscicidal agent demonstrates the potential of morpholine derivatives in addressing agricultural and public health concerns related to mollusk pests (Duan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}morpholine” would likely involve further exploration of its biological activity and potential applications in medicine. This could include studies to determine its mechanism of action, toxicity, and efficacy in disease models .
Properties
IUPAC Name |
morpholin-4-yl-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(16-4-6-18-7-5-16)11-8-12(19-15-11)10-2-1-3-14-9-10/h1-3,8-9H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHQCONYBKBRDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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